molecular formula C10H14 B3422329 O-Cymene CAS No. 25155-15-1

O-Cymene

Cat. No.: B3422329
CAS No.: 25155-15-1
M. Wt: 134.22 g/mol
InChI Key: WWRCMNKATXZARA-UHFFFAOYSA-N
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Description

O-Cymene: is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring ortho-substituted with a methyl group and an isopropyl group. It is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Cymene can be synthesized through the alkylation of toluene with propylene. This reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of cumene. This process is carried out in the presence of a metal catalyst, such as platinum or palladium, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: O-Cymene is used as a precursor in the synthesis of various organic compounds. It is also employed as a solvent and reagent in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is often used in the formulation of essential oils and natural products .

Medicine: this compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. It is also explored for its role in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other aromatic compounds. It is also utilized as an intermediate in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of o-cymene involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ortho-substitution pattern, which influences its chemical reactivity and physical properties. This ortho-substitution makes this compound distinct in terms of its boiling point, solubility, and reactivity compared to its meta and para isomers .

Properties

IUPAC Name

1-methyl-2-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
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InChI Key

WWRCMNKATXZARA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1052165
Record name 1-Isopropyl-2-methylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid
Record name o-Cymene
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Boiling Point

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg
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Solubility

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C
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Density

0.8766 g/cu cm at 20 °C
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Vapor Pressure

1.5 [mmHg], 1.5 mm Hg at 25 °C
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Color/Form

Liquid

CAS No.

527-84-4
Record name o-Cymene
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Melting Point

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C
Record name O-CYMENE
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Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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